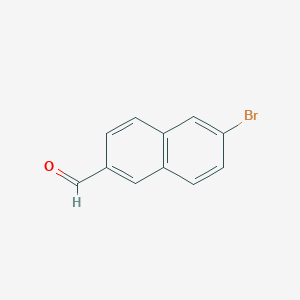

6-Bromo-2-naphthaldehyde

描述

Significance as a Versatile Intermediate in Organic Synthesis and Material Science

The strategic placement of the bromo and aldehyde groups on the naphthalene (B1677914) scaffold makes 6-bromo-2-naphthaldehyde a highly valuable intermediate. The aldehyde group readily participates in a variety of chemical transformations, such as nucleophilic additions and condensations, while the bromine atom is amenable to cross-coupling reactions. This dual reactivity allows for the sequential or simultaneous introduction of different molecular fragments, enabling the efficient synthesis of a wide range of organic molecules. chemimpex.com

In the realm of material science, this compound serves as a foundational component in the creation of novel functional materials. chemimpex.com Its aromatic naphthalene core can be incorporated into polymers and other macromolecular structures, imparting desirable properties such as enhanced thermal stability and specific electronic characteristics. chemimpex.com The ability to functionalize the molecule at two distinct positions provides a powerful tool for tuning the properties of the resulting materials for specific applications.

Role as a Building Block for Complex Molecular Architectures

The inherent reactivity of this compound positions it as a critical building block for the assembly of intricate molecular architectures. chemimpex.com The aldehyde functionality can be used to form Schiff bases, imines, and other linkages, which are key structural motifs in many complex organic molecules. The bromine atom, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, allows for the connection of the naphthaldehyde unit to other aromatic or aliphatic systems.

This strategic combination of reactive sites has been exploited in the synthesis of macrocycles, dendrimers, and polymers with precisely defined structures. For instance, the aldehyde can be used to form the initial connections in a macrocyclic framework, with the bromine atom providing a handle for further elaboration or for linking multiple macrocycles together. This step-wise approach to molecular construction is a cornerstone of modern organic synthesis, and this compound is a prime example of a bifunctional building block that facilitates such strategies.

Overview of Research Trajectories for Naphthaldehyde Derivatives

Research involving naphthaldehyde derivatives, including this compound, is following several key trajectories. A significant area of focus is the development of new synthetic methodologies that leverage the unique reactivity of these compounds. smolecule.com This includes the exploration of novel catalytic systems for cross-coupling reactions and the development of more efficient ways to introduce the naphthaldehyde moiety into larger molecules.

Another prominent research direction is the application of naphthaldehyde derivatives in the field of medicinal chemistry. The naphthalene scaffold is a common feature in many biologically active compounds, and the ability to functionalize it with various substituents allows for the creation of libraries of potential drug candidates. Researchers are investigating the use of naphthaldehyde derivatives as precursors to compounds with potential anticancer, antimicrobial, and other therapeutic properties. chemimpex.comsmolecule.com

Furthermore, the photophysical properties of naphthaldehyde derivatives are being increasingly explored. The extended aromatic system of the naphthalene ring can give rise to interesting fluorescence and phosphorescence characteristics. This has led to the development of naphthaldehyde-based sensors for the detection of metal ions and other analytes, as well as their use as emissive components in organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net The ability to tune the electronic properties of the naphthalene ring through substitution allows for the rational design of materials with specific optical and electronic properties. acs.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H7BrO | bldpharm.comstarshinechemical.com |

| Molecular Weight | 235.08 g/mol | bldpharm.comstarshinechemical.comsigmaaldrich.com |

| CAS Number | 170737-46-9 | bldpharm.comstarshinechemical.comsigmaaldrich.com |

| Appearance | White to Light yellow powder to crystal | starshinechemical.com |

| Purity | >98.0% (GC) | starshinechemical.com |

| SMILES Code | O=CC1=CC=C2C=C(Br)C=CC2=C1 | bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDUYJRQNTEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541764 | |

| Record name | 6-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-46-9 | |

| Record name | 6-Bromo-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Naphthaldehyde and Its Precursors

Strategies for Direct Synthesis of 6-Bromo-2-naphthaldehyde

Direct synthesis strategies aim to introduce the aldehyde functional group onto a pre-existing bromonaphthalene framework. These methods are often favored for their efficiency and convergence.

A prominent method for aldehyde synthesis involves the use of Grignard reagents. masterorganicchemistry.com This pathway requires a suitable brominated naphthalene (B1677914) precursor, such as 2,6-dibromonaphthalene. The synthesis proceeds by first forming the Grignard reagent through the reaction of the aryl bromide with magnesium metal. wikipedia.org This organomagnesium compound is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the desired aldehyde. walisongo.ac.id

The Grignard reagent is selectively formed at one of the bromo-positions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. walisongo.ac.idsci-hub.se The subsequent hydrolysis of the intermediate hemiaminal furnishes the final aldehyde product. walisongo.ac.id This method is a powerful tool for carbon-carbon bond formation and functional group introduction. walisongo.ac.id

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| 2,6-Dibromonaphthalene | 1. Magnesium (Mg) in dry ether 2. N,N-dimethylformamide (DMF) 3. Acidic workup (e.g., HCl) | 6-Bromo-2-naphthylmagnesium bromide | This compound |

Direct formylation involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with a formyl group (-CHO). While various methods exist, a common approach for related compounds involves reacting a substituted naphthalene with a formylating agent under specific conditions. For instance, the synthesis of 6-methoxy-2-naphthaldehyde (B117158) can be achieved by reacting 6-bromo-2-methoxynaphthalene with N,N-dimethylformamide. google.com This suggests a potential pathway where a suitable bromonaphthalene could be directly formylated.

Electrophilic aromatic substitution on naphthalene derivatives can sometimes lead to mixtures of products, making control of regioselectivity a key challenge. beilstein-archives.org The choice of formylating agent and reaction conditions is crucial to selectively target the desired position on the naphthalene ring.

Synthesis and Transformation of Key Brominated Naphthol Intermediates

An alternative and widely documented approach to this compound involves a multi-step synthesis that proceeds through the key intermediate, 6-Bromo-2-naphthol (B32079). This intermediate is valuable in the preparation of various non-steroidal anti-inflammatory agents. google.com

The synthesis of 6-Bromo-2-naphthol typically starts from 2-naphthol (B1666908) (or β-naphthol) and proceeds via a two-step, one-pot procedure involving bromination followed by selective reduction. orgsyn.orgguidechem.com

First, 2-naphthol is treated with two equivalents of bromine in a solvent like glacial acetic acid. This step results in the formation of 1,6-dibromo-2-naphthol. orgsyn.orgyoutube.com Subsequently, a reducing agent is added to the reaction mixture to selectively remove the bromine atom at the 1-position, which is more sterically hindered and reactive. The most common reducing agent for this transformation is metallic tin (mossy tin) in the presence of an acid. orgsyn.orgguidechem.comyoutube.com The reaction mixture is typically heated to reflux for several hours to ensure the complete dissolution of the tin and the reduction of the dibrominated intermediate. orgsyn.orgprepchem.com After cooling, the product is precipitated by adding water, filtered, and purified by distillation and recrystallization to yield 6-bromo-2-naphthol. orgsyn.orgyoutube.com This classical method can produce the crude product in high yields, often between 96-100%. orgsyn.org

| Starting Material | Step 1 Reagent (Bromination) | Intermediate | Step 2 Reagent (Reduction) | Final Product | Reported Yield (Crude) |

|---|---|---|---|---|---|

| 2-Naphthol | Bromine in Glacial Acetic Acid | 1,6-Dibromo-2-naphthol | Mossy Tin (Sn) | 6-Bromo-2-naphthol | 96-100% orgsyn.org |

Other reduction methods have also been reported, including the use of stannous chloride and hydrochloric acid. orgsyn.orgchemicalbook.com

Once 6-Bromo-2-naphthol is obtained, it can be converted into naphthaldehyde derivatives. A common strategy involves first protecting the hydroxyl group, for example, through methylation to form 6-bromo-2-methoxynaphthalene. google.com This intermediate can then be converted to 6-methoxy-2-naphthaldehyde by reaction with N,N-dimethylformamide. google.comgoogle.com This subsequent product is a close derivative of the target compound and highlights a viable synthetic pathway from the naphthol intermediate.

Optimization of Reaction Conditions and Green Chemistry Considerations

Optimizing the synthesis of this compound and its precursors is crucial for improving efficiency, yield, and environmental sustainability.

For Grignard reactions, key parameters for optimization include temperature control and the rate of reagent addition. These reactions are often exothermic, and slow addition is necessary to maintain control and minimize side reactions. nih.gov The use of flow chemistry can provide precise control over reaction parameters, leading to improved yields and safety. dtu.dk

The traditional synthesis of 6-bromo-2-naphthol presents several environmental and practical challenges. The use of elemental bromine is hazardous due to its high corrosivity (B1173158) and volatility, while the reliance on metallic tin results in significant heavy metal waste and adds to the cost. guidechem.com

In line with the principles of green chemistry, which advocate for waste reduction and the use of less hazardous substances, alternative methods are being developed. nih.gov A newer, greener synthesis of 6-bromo-2-naphthol has been proposed that avoids some of these drawbacks. guidechem.comguidechem.com This method utilizes hydrogen peroxide for the initial bromination step and employs a nano Pd/Fe catalyst for the reduction of 1,6-dibromo-2-naphthol. guidechem.com This catalytic approach reduces waste and avoids the use of stoichiometric amounts of expensive and toxic tin metal. guidechem.com Further green advancements could involve the use of microwave-assisted synthesis to reduce reaction times and energy consumption. whiterose.ac.uk

Exploration of Catalyst Systems and Solvents for Enhanced Efficiency

The preparation of this compound can be approached through the formylation of a suitable bromonaphthalene precursor. Several formylation methods are prominent in organic synthesis, including the Vilsmeier-Haack reaction, Rieche formylation, and palladium-catalyzed formylation. The choice of catalyst and solvent is crucial for the success of these reactions.

Precursor Synthesis: Bromination of Naphthalene Derivatives

The synthesis of the necessary precursor, typically a 2-bromonaphthalene (B93597) derivative, is the initial step. The direct bromination of naphthalene can lead to a mixture of isomers, and thus, regioselective methods are preferred. The bromination of 2-naphthol is a common route to obtaining 6-bromo-2-naphthol, a direct precursor. The reaction of 2-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile (B52724) has been shown to produce 2-bromonaphthalene with high purity orgsyn.org.

For the synthesis of bromonaphthalenes, the choice of catalyst can significantly influence the product distribution. For instance, the bromination of naphthalene in the presence of ferric bromide as a catalyst has been shown to promote the formation of 2-bromonaphthalene youtube.com. The use of solid catalysts, such as zeolites and clays, has also been investigated to improve the regioselectivity of naphthalene bromination researchgate.net.

Vilsmeier-Haack and Rieche Formylation

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a classic method for formylating electron-rich aromatic compounds youtube.commychemblog.com. However, for less reactive substrates like naphthalene derivatives, this reaction may be sluggish or result in complex mixtures beilstein-archives.org.

A more effective alternative for such systems is the Rieche formylation, which utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, typically titanium tetrachloride (TiCl₄) wikipedia.orgsynarchive.com. This method has been successfully applied to the mono-formylation of naphthalene-fused propellanes, demonstrating its potential for selective formylation of the naphthalene core beilstein-archives.org. The choice of solvent is critical, with non-coordinating solvents like dichloromethane (B109758) being commonly used to avoid interference with the Lewis acid catalyst.

Palladium-Catalyzed Formylation

Modern synthetic chemistry often turns to palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The palladium-catalyzed formylation of aryl halides presents a powerful tool for the synthesis of aromatic aldehydes organic-chemistry.orgnih.govresearchgate.net. This methodology can be applied to the synthesis of this compound from a suitable dihalo-naphthalene precursor or by formylation of a bromonaphthalene derivative.

Optimization studies for the palladium-catalyzed formylation of aryl bromides have identified effective catalyst systems. For example, the use of JohnPhos as a ligand in combination with a palladium source has been shown to be efficient organic-chemistry.org. Dimethylformamide (DMF) often serves as the ideal solvent in these reactions organic-chemistry.org. The reaction kinetics are sensitive to the electronic nature of the substrate, with electron-rich aryl bromides generally reacting faster nih.govliverpool.ac.uk.

Lithiation-Formylation

Another versatile method for the introduction of a formyl group is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like DMF commonorganicchemistry.com. This approach would involve the treatment of a dibromonaphthalene precursor with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by the addition of DMF to introduce the aldehyde functionality. The solvent for this reaction is typically an ether, such as tetrahydrofuran (B95107) (THF), to ensure the stability of the organolithium intermediate.

Evaluation of Reaction Selectivity and Yield Enhancement

The selectivity and yield of the synthesis of this compound are intricately linked to the chosen methodology and the precise control of reaction parameters.

Regioselectivity in Precursor Synthesis

In the bromination of naphthalene, achieving high regioselectivity for the 2-position is a key challenge. The reaction temperature and the presence of a catalyst are determining factors. For instance, the bromination of liquid naphthalene at 150°C with ferric bromide as a catalyst favors the formation of 2-bromonaphthalene youtube.com. The use of structured solid catalysts like KSF clay can also influence the isomeric ratio of dibromonaphthalenes, with shorter reaction times favoring the 1,5-isomer, while longer times lead to the thermodynamically more stable 1,4-isomer mychemblog.com.

Selectivity in Formylation Reactions

In formylation reactions, the primary challenge is to achieve mono-formylation at the desired position and to avoid the formation of di-formylated or other isomeric byproducts. The Rieche formylation has demonstrated high selectivity for mono-formylation on the naphthalene ring system of propellanes beilstein-archives.org. This selectivity is attributed to the deactivation of the aromatic ring by the electron-withdrawing formyl group, which disfavors a second electrophilic attack beilstein-archives.org.

The yield of these reactions is highly dependent on the reaction conditions. For the Rieche formylation of naphthalene-fused propellanes, a reaction time of 1.5 hours was found to be optimal, affording the mono-formylated product in 80% isolated yield beilstein-archives.org. Longer reaction times or increased equivalents of the formylating agent and catalyst led to the formation of di-formylated products, albeit in lower yields, and were often accompanied by decomposition beilstein-archives.org.

In palladium-catalyzed formylation, the yield can be significantly influenced by the choice of ligand, base, and reaction temperature. Optimization studies have shown that lowering the reaction temperature to 65°C can improve yields to as high as 92% for certain aryl bromides organic-chemistry.org.

Below are interactive data tables summarizing the influence of catalyst systems and reaction conditions on the synthesis of related compounds, which can provide insights into the potential synthesis of this compound.

Table 1: Catalyst and Solvent Effects in Palladium-Catalyzed Formylation of Aryl Bromides Data generalized from studies on various aryl bromides.

| Catalyst System (Palladium Source + Ligand) | Solvent | Base | Temperature (°C) | Typical Yield Range (%) |

| Pd(OAc)₂ + JohnPhos | DMF | Na₂CO₃ | 65 | 85-92 |

| Pd(OAc)₂ + cataCXium A | Toluene | TMEDA | 100 | 70-85 |

| Pd₂ (dba)₃ + XPhos | Dioxane | K₃PO₄ | 80 | 75-90 |

Table 2: Rieche Formylation of Naphthalene-Fused Propellanes Data from the formylation of [4.3.3]propellane.

| Formylating Agent | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) |

| Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 1.5 | Mono-formylated | 80 |

| Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 18 | Mono-formylated | 33 |

| Dichloromethyl methyl ether (2 equiv.) | TiCl₄ (2 equiv.) | Dichloromethane | 1.5 | Di-formylated | 1.8 |

| Dichloromethyl methyl ether (2 equiv.) | TiCl₄ (2 equiv.) | Dichloromethane | 18 | Di-formylated | 9.9 |

Mechanistic Investigations of 6 Bromo 2 Naphthaldehyde Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 6-Bromo-2-naphthaldehyde scaffold is a complex process due to the competing directing effects of the existing substituents. The bromine atom, although deactivating due to its inductive effect, is an ortho, para-director. Conversely, the aldehyde group is a strong deactivating group and a meta-director. In the context of the naphthalene (B1677914) ring system, these directing effects must be evaluated for each ring.

The aldehyde at the C2 position deactivates the ring it is attached to (the 'A' ring) and directs incoming electrophiles primarily to the C5 and C7 positions. The bromine at the C6 position deactivates the 'B' ring and directs incoming electrophiles to the C5 and C7 positions. Therefore, the directing effects of both substituents reinforce each other, suggesting that electrophilic substitution, should it occur despite the deactivated nature of the ring system, would preferentially take place at the C5 or C7 positions. Common EAS reactions include nitration, halogenation, and sulfonation, each requiring a potent electrophile generated under specific catalytic conditions.

Nucleophilic Substitution Reactions at the Bromine Center for Functionalization

The bromine atom at the C6 position serves as a versatile handle for the introduction of new functional groups through various cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of C-C bonds. This compound is a suitable substrate for this reaction, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C6 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include the Heck reaction, which couples the aryl bromide with an alkene, and the Sonogashira coupling, which introduces an alkyne moiety. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 6-Aryl-2-naphthaldehyde |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | 6-Alkenyl-2-naphthaldehyde |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine (B6355638) | 6-Alkynyl-2-naphthaldehyde |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | NaOtBu, K₃PO₄ | 6-(Amino)-2-naphthaldehyde |

The generation of organometallic intermediates, such as Grignard or organolithium reagents, from this compound is challenging due to the presence of the reactive aldehyde group. Both Grignard and organolithium reagents are potent nucleophiles and strong bases that would readily add to the aldehyde carbonyl or, in the case of organolithiums, potentially undergo deprotonation at the alpha-carbon.

To circumvent this incompatibility, a common strategy involves the protection of the aldehyde functionality. For instance, the aldehyde can be converted into a non-electrophilic acetal (B89532). Following protection, the bromo-acetal can be safely transformed into the corresponding Grignard or organolithium reagent. This organometallic intermediate can then be reacted with various electrophiles. Subsequent deprotection of the acetal regenerates the aldehyde group.

Alternatively, low-temperature halogen-metal exchange, particularly with organolithium reagents like n-butyllithium or tert-butyllithium, can sometimes be achieved with a degree of chemoselectivity, especially at very low temperatures (e.g., -78 °C), where the rate of nucleophilic addition to the carbonyl is significantly reduced compared to the rate of the halogen-metal exchange.

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C2 position is a primary site for a variety of chemical transformations, most notably condensation reactions that lead to the formation of new carbon-carbon and carbon-nitrogen double bonds.

This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates and have been investigated for their diverse biological activities and applications in coordination chemistry.

| Amine Reactant | Product (Schiff Base) |

|---|---|

| Aniline | N-((6-bromonaphthalen-2-yl)methylene)aniline |

| p-Toluidine | N-((6-bromonaphthalen-2-yl)methylene)-4-methylaniline |

| Ethanolamine | 2-(((6-bromonaphthalen-2-yl)methylene)amino)ethanol |

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, such as piperidine or pyridine, to yield an α,β-unsaturated product. This compound serves as the aldehyde component in this reaction, leading to the formation of a new carbon-carbon double bond at the C2 position. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate.

Another important carbonyl condensation is the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction employs a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. This allows for the synthesis of various vinyl-substituted naphthalene derivatives from this compound.

| Active Methylene Compound | Catalyst | Product of Knoevenagel Condensation |

|---|---|---|

| Malononitrile | Piperidine | 2-((6-bromonaphthalen-2-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine | Diethyl 2-((6-bromonaphthalen-2-yl)methylene)malonate |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(6-bromonaphthalen-2-yl)acrylate |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group in this compound is a versatile handle for synthetic transformations, readily undergoing both oxidation to a carboxylic acid and reduction to a primary alcohol. These pathways provide access to key derivatives for further elaboration in medicinal and materials chemistry.

Oxidation to 6-Bromo-2-naphthalenecarboxylic acid:

The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 6-bromo-2-naphthalenecarboxylic acid. This transformation is a fundamental process in organic synthesis. While direct oxidation of this compound is a standard procedure, various synthetic routes can yield this carboxylic acid. For instance, it can be prepared through the oxidation of related precursors such as 6-bromo-2-methylnaphthalene. The conversion of the aldehyde is typically achieved using a range of common oxidizing agents under appropriate reaction conditions. The resulting carboxylic acid is a valuable intermediate, for example, in the synthesis of benzimidazole (B57391) derivatives.

Reduction to (6-Bromo-2-naphthalenyl)methanol:

Conversely, the aldehyde can be reduced to the primary alcohol, (6-bromo-2-naphthalenyl)methanol. This reaction is typically accomplished with high efficiency using hydride-donating reagents. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, selectively reducing the aldehyde in the presence of other less reactive functional groups. masterorganicchemistry.comyoutube.com More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed. The resulting alcohol, (6-bromo-2-naphthalenyl)methanol, serves as a precursor for compounds like Adapalene, an anti-acne agent.

Table 1: Common Reagents for Oxidation and Reduction of this compound This table presents common reagents for the transformations described. Conditions may vary.

| Transformation | Product | Reagent Class | Common Reagents |

| Oxidation | 6-Bromo-2-naphthalenecarboxylic acid | Strong Oxidants | Potassium permanganate (B83412) (KMnO₄) |

| Jones reagent (CrO₃/H₂SO₄) | |||

| Tollens' reagent ([Ag(NH₃)₂]⁺) | |||

| Reduction | (6-Bromo-2-naphthalenyl)methanol | Hydride Reagents | Sodium borohydride (NaBH₄) masterorganicchemistry.commdma.ch |

| Lithium aluminum hydride (LiAlH₄) | |||

| Borane complexes (e.g., BH₃·THF) |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net The aldehyde functionality of this compound makes it an ideal candidate for incorporation into various MCRs to generate complex molecular scaffolds. Structurally related compounds, such as 6-alkyloxy-naphthalene-2-carbaldehydes, have been successfully employed in Ugi reactions, indicating the suitability of the naphthaldehyde framework for these transformations. nih.gov

Prominent examples of MCRs where this compound can serve as the aldehyde component include the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgwikipedia.org In this context, this compound would provide the aldehydic carbon that ultimately becomes the α-carbon of the resulting amino acid derivative. The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the stable bis-amide product. wikipedia.orgmdpi.com This reaction's ability to introduce four points of diversity allows for the rapid generation of large libraries of complex molecules based on the 6-bromonaphthalene scaffold.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another fundamental isocyanide-based MCR that involves an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgchemistnotes.com The product of this reaction is an α-acyloxy carboxamide. chemistnotes.com this compound would act as the electrophilic carbonyl component. The generally accepted mechanism involves the interaction of all three components in a concerted, non-ionic pathway, particularly in aprotic solvents, to form the final product. nih.govorganic-chemistry.org This reaction offers a straightforward method to synthesize functionalized esters and amides in a single step.

Table 2: Hypothetical MCRs Involving this compound This table illustrates the general components and expected product scaffolds for MCRs incorporating this compound.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | General Product Scaffold |

| Passerini Reaction | This compound | Carboxylic Acid (R¹COOH) | Isocyanide (R²NC) | - | α-Acyloxy carboxamide with a 6-bromo-2-naphthyl group |

| Ugi Reaction | This compound | Amine (R¹NH₂) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | α-Acylamino amide with a 6-bromo-2-naphthyl group |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional and two-dimensional experiments, it is possible to assign each proton and carbon signal to a specific atom within the molecular structure.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In 6-Bromo-2-naphthaldehyde, the spectrum is divided into two main regions: the highly deshielded aldehyde proton and the aromatic protons on the naphthalene (B1677914) core.

The single aldehyde proton (-CHO) is expected to appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.

The six aromatic protons produce a complex set of signals. For the parent compound, 2-naphthaldehyde (B31174), the proton assignments have been established chemicalbook.com. The introduction of a bromine atom at the C-6 position in this compound induces predictable changes in the chemical shifts of the neighboring protons due to its electronegativity and anisotropic effects. Protons H-5 and H-7, being ortho to the bromine, would experience the most significant downfield shift, while H-8 (meta) would be less affected. The proton on the aldehyde-bearing ring, H-1, is typically the most deshielded of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ Data for 2-naphthaldehyde is used as a reference for prediction chemicalbook.com.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | ~10.1 | Singlet (s) | - |

| H-1 | ~8.3 | Singlet (s) | - |

| H-3 | ~7.9 | Doublet (d) | ~8.7 |

| H-4 | ~7.9 | Doublet (d) | ~8.7 |

| H-5 | ~7.8 | Doublet (d) | ~8.9 |

| H-7 | ~7.7 | Doublet of Doublets (dd) | ~8.9, ~2.0 |

| H-8 | ~8.1 | Doublet (d) | ~2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected: one for the aldehyde carbon, one for the carbon bearing the bromine, and nine for the remaining aromatic carbons.

The aldehyde carbonyl carbon is the most deshielded, appearing far downfield (δ > 190 ppm). The most significant feature for structural confirmation is the signal for C-6, the carbon directly attached to the bromine. Due to the "heavy atom effect," this carbon is expected to be shifted upfield compared to its position in the parent 2-naphthaldehyde chemicalbook.com. Other carbons in the vicinity of the bromine (C-5, C-7) and the quaternary carbons involved in ring fusion (C-4a, C-8a) will also exhibit shifts indicative of the substituent's presence acs.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data for 2-naphthaldehyde is used as a reference for prediction chemicalbook.com.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-1 | ~133 |

| C-2 | ~136 |

| C-3 | ~129 |

| C-4 | ~130 |

| C-4a | ~134 |

| C-5 | ~130 |

| C-6 | ~122 |

| C-7 | ~132 |

| C-8 | ~128 |

| C-8a | ~137 |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific bonds and functional groups. The NIST database provides reference spectra for related compounds like 6-Bromo-2-naphthol (B32079), which can be used for comparison of the naphthalene backbone vibrations nist.govchemicalbook.com.

Key diagnostic peaks include:

Aldehyde C-H Stretch : Two weak but sharp bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both peaks is highly characteristic of an aldehyde.

Carbonyl (C=O) Stretch : A very strong and sharp absorption band is expected in the region of 1710-1685 cm⁻¹, typical for an aromatic aldehyde.

Aromatic C=C Stretch : Multiple sharp bands of medium to strong intensity appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the naphthalene ring system.

C-Br Stretch : The vibration for the carbon-bromine bond is expected to appear as a medium to strong band in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | ~1690 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Fingerprint Region (incl. C-Br) | < 1000 | Complex |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making it excellent for observing the vibrations of the carbon skeleton.

For 2-naphthaldehyde, studies have shown that the ground-state Raman spectrum is dominated by the C=O stretching vibration rsc.org. However, the symmetric "breathing" modes of the naphthalene ring system are also expected to be very strong and are characteristic features in the Raman spectra of naphthalene and its derivatives researchgate.net. The C-Br stretch would also be observable. Therefore, the Raman spectrum of this compound would provide confirmatory evidence for the key functional groups and the aromatic core.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aldehyde C=O Stretch | ~1690 | Strong |

| Aromatic Ring Vibrations | 1600-1300 | Strong |

| Aromatic Ring Breathing | ~1380 | Very Strong |

| C-Br Stretch | < 700 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this method confirms the molecular formula C₁₁H₇BrO and provides a theoretical molecular weight of approximately 235.08 g/mol tcichemicals.comsigmaaldrich.comtcichemicals.com.

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z values of approximately 234 and 236. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in a roughly 1:1 ratio libretexts.org.

The fragmentation of this compound under mass spectrometry conditions is guided by the presence of the aromatic naphthalene core and the aldehyde functional group. The primary fragmentation pathways typically involve cleavages adjacent to the carbonyl group (α-cleavage) and fragmentation of the aromatic system miamioh.edu.

Common fragmentation patterns observed or predicted for aromatic aldehydes include:

Loss of a Hydrogen Radical (M-1): α-cleavage can lead to the loss of the aldehydic hydrogen atom, resulting in the formation of a stable bromo-naphthoyl acylium ion (C₁₁H₆BrO)⁺ miamioh.edu.

Loss of a Formyl Radical (M-29): Another characteristic α-cleavage pathway is the loss of the entire formyl radical (•CHO), leading to the formation of a 6-bromonaphthyl cation (C₁₀H₆Br)⁺ miamioh.edu.

Loss of Carbon Monoxide (from M-1 fragment): The acylium ion (M-1) can further fragment by losing a molecule of carbon monoxide (CO), yielding the 6-bromonaphthyl cation (C₁₀H₆Br)⁺.

These fragmentation pathways provide a structural fingerprint for the identification and characterization of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|---|

| [M]⁺ | [C₁₁H₇BrO]⁺ | 234 | 236 | Molecular Ion |

| [M-H]⁺ | [C₁₁H₆BrO]⁺ | 233 | 235 | Loss of H• radical |

| [M-CHO]⁺ | [C₁₀H₆Br]⁺ | 205 | 207 | Loss of formyl radical |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, is used to probe the electronic transitions within a molecule. The spectroscopic properties of this compound are dominated by the extended π-conjugated system of the naphthalene core, which is modified by the electronic effects of the bromine atom and the aldehyde group.

Naphthalene and its derivatives are known to exhibit strong ultraviolet (UV) absorption due to π → π* electronic transitions researchgate.netmdpi.com. The absorption spectrum of this compound is expected to show characteristic bands similar to other substituted naphthalenes. The aldehyde group, acting as a chromophore, and the bromine atom, acting as an auxochrome, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene nih.gov. Studies on related naphthalene derivatives show strong absorption peaks, for instance, cellulose (B213188) naphthoate absorbs at around 282 nm researchgate.net.

Many naphthalene derivatives are also known for their fluorescent properties, emitting light upon relaxation from an excited electronic state researchgate.net. The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence behavior can be sensitive to the molecular environment, including the polarity of the solvent researchgate.net. The specific absorption and emission maxima for this compound would require experimental determination but can be inferred from related compounds.

Table 2: Expected Spectroscopic Properties of this compound

| Property | Wavelength Range (nm) | Transition Type | Notes |

|---|---|---|---|

| UV-Vis Absorption | ~280-360 | π → π* | Wavelengths are estimations based on related naphthalene derivatives mdpi.comnsf.gov. Specific maxima depend on solvent and experimental conditions. |

X-ray Crystallography and Crystal Engineering

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid rigaku.compulstec.net. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state ub.edu.

While a specific crystal structure determination for this compound is not detailed in the available literature, analysis of closely related compounds, such as 6-methoxy-2-naphthaldehyde (B117158), provides insight into the expected structural features researchgate.net. For such a compound, SCXRD analysis would reveal the planarity of the naphthalene ring system and the orientation of the aldehyde and bromo substituents relative to the ring. Key structural parameters that would be determined include the C-Br, C-C, and C=O bond lengths, as well as the bond angles defining the molecular geometry. A study of 6-methoxy-2-naphthaldehyde, for example, showed it crystallizes in the orthorhombic space group Pcab researchgate.net.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state mdpi.com. The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions rsc.org. The analysis of these interactions is crucial for understanding the physical properties of the material nsf.gov.

For this compound, several types of intermolecular interactions are expected to direct its crystal packing:

C-H···O Hydrogen Bonds: The oxygen atom of the aldehyde group is a potent hydrogen bond acceptor and can form weak hydrogen bonds with C-H donors from neighboring aromatic rings. This type of interaction is common in the crystal structures of carbonyl-containing compounds researchgate.net.

π-π Stacking: The planar, electron-rich naphthalene cores are likely to arrange in parallel or offset face-to-face stacks. These π-π stacking interactions are a dominant force in the packing of many aromatic molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nearby aldehyde group (Br···O). These interactions, along with other contacts like Br···Br, can play a significant role in the supramolecular assembly.

The interplay of these interactions dictates the final crystal packing motif, influencing properties such as melting point, solubility, and morphology chemrxiv.org.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Naphthalene Ring) | O (Aldehyde) | Directs molecular alignment through weak electrostatic attraction researchgate.net. |

| π-π Stacking | Naphthalene Ring (π-system) | Naphthalene Ring (π-system) | Contributes to the formation of columnar or layered structures. |

| Halogen Bond | C-Br | O (Aldehyde) | A directional interaction that can influence supramolecular architecture. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-2-naphthol |

| 6-methoxy-2-naphthaldehyde |

| Naphthalene |

Computational Chemistry Approaches in the Study of 6 Bromo 2 Naphthaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is extensively used to study the properties of organic molecules, including 6-Bromo-2-naphthaldehyde. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p) to ensure reliable results. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and physical properties. Properties such as dipole moment and the distribution of atomic charges are determined. The presence of the electronegative oxygen and bromine atoms is expected to create a significant dipole moment and lead to a polarized electron distribution across the molecule. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-Br | ~1.90 Å | |

| C-C (aromatic) | 1.37 - 1.43 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| C-C-H (aldehyde) | ~119° | |

| C-C-Br | ~120° | |

| Dihedral Angle | O=C-C=C | ~180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. wikipedia.orgyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Properties for this compound (Representative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.3 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV |

DFT calculations are highly effective for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities. These calculated frequencies often show good agreement with experimental FT-IR and Raman spectra, helping to assign specific vibrational modes, such as the characteristic C=O stretch of the aldehyde group and the C-Br stretching vibration. nih.govnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govmdpi.comresearchgate.net This analysis helps identify the nature of electronic transitions, typically π→π* transitions within the aromatic system for a molecule like this compound. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Representative Data)

| Spectrum | Parameter | Predicted Value |

| IR | C=O Stretching Frequency | ~1705 cm⁻¹ |

| C-Br Stretching Frequency | ~650 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm |

| Carbon bonded to Br | ~125 ppm | |

| UV-Vis | λmax (π→π*) | ~340 nm |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. wolframcloud.comucsb.educonicet.gov.ar It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolframcloud.comwalisongo.ac.id

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic and hydrogen-bonding interactions. The hydrogen atom of the aldehyde group and regions near the aromatic protons would exhibit positive potential (blue), indicating sites for nucleophilic attack. walisongo.ac.id

Analysis of Intermolecular Interactions

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Computational methods are essential for visualizing and quantifying these non-covalent forces.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgurfu.runih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal, defining the space it occupies. mdpi.com

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds. For this compound, this could reveal C-H···O or potential C-H···Br interactions.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| H···H | ~45% |

| C···H / H···C | ~25% |

| O···H / H···O | ~12% |

| Br···H / H···Br | ~8% |

| C···C (π-π stacking) | ~5% |

| Other | ~5% |

Quantitative Assessment of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules like this compound. Computational methods allow for a detailed quantitative analysis of these forces.

Hydrogen Bonding: The aldehyde functional group in this compound can act as a hydrogen bond acceptor. Computational techniques, particularly Density Functional Theory (DFT), are employed to model these interactions. By calculating the optimized geometries and interaction energies of this compound with potential hydrogen bond donors (e.g., water, methanol), key parameters of the hydrogen bonds can be determined.

The strength of hydrogen bonds can be further characterized using the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the electron density topology to identify bond critical points (BCPs) and quantify the nature of the interaction. For a C-H···O hydrogen bond, the presence of a BCP between the hydrogen and oxygen atoms is a key indicator. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the bond's strength and nature. Generally, for hydrogen bonds, ρ values are in the range of 0.002-0.035 atomic units (a.u.), and ∇²ρ values are between 0.024-0.139 a.u. nih.gov.

Data based on computational studies of analogous aromatic aldehydes.

Interactive Data Table: Calculated Hydrogen Bond Parameters for a Model System (2-Naphthaldehyde with Methanol)| Parameter | Value | Unit |

| Hydrogen Bond Length (O···H) | 2.15 | Å |

| Interaction Energy | -4.5 | kcal/mol |

| Electron Density at BCP (ρ) | 0.021 | a.u. |

| Laplacian of Electron Density at BCP (∇²ρ) | 0.075 | a.u. |

π-π Stacking: The extended aromatic system of the naphthalene (B1677914) core in this compound facilitates π-π stacking interactions, which are fundamental in the formation of molecular aggregates and crystal lattices. Computational studies on naphthalene dimers have shown that the interaction energy is highly dependent on the relative orientation of the aromatic rings. The parallel-displaced conformation is generally more stable than a face-to-face sandwich arrangement. For a naphthalene dimer, the stacking energy has been estimated to be around -2.9 kcal/mol nih.gov. The introduction of a bromo and an aldehyde substituent can influence the electrostatic potential of the aromatic rings, thereby modulating the strength and geometry of these π-π interactions.

Data based on computational studies of naphthalene and its derivatives.

Interactive Data Table: Calculated π-π Stacking Interaction Energies for Naphthalene Dimers| Dimer Configuration | Interaction Energy | Interplanar Distance |

| Parallel-Displaced | -2.9 | 3.4 Å |

| T-shaped | -2.5 | 5.0 Å |

| Sandwich | -1.8 | 3.8 Å |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For this compound, theoretical studies can predict the feasibility of various reaction pathways, identify transition states, and calculate activation energies.

Common reactions involving the aldehyde group include nucleophilic addition and oxidation. DFT calculations can model the step-by-step mechanism of these transformations. For instance, in a nucleophilic addition reaction, the calculations can reveal the trajectory of the nucleophile's approach to the carbonyl carbon, the structure of the tetrahedral intermediate, and the energy barrier for the reaction.

Theoretical investigations into the oxidation of the naphthalene ring system, often initiated by radicals such as hydroxyl radicals, have shown that the reaction can proceed via different pathways, including addition to the aromatic ring or hydrogen abstraction rsc.orgacs.orgnih.govacs.org. While these studies focus on the naphthalene core, the presence of the aldehyde group in this compound would influence the reactivity and regioselectivity of such oxidative processes. The electron-withdrawing nature of the aldehyde group would likely deactivate the naphthalene ring towards electrophilic attack but could activate it for nucleophilic aromatic substitution under certain conditions.

Data based on theoretical studies of reactions involving naphthaldehyde and related aromatic aldehydes.

Interactive Data Table: Calculated Activation Energies for Plausible Reaction Pathways of 2-Naphthaldehyde (B31174)| Reaction Type | Reagent | Activation Energy (ΔG‡) |

| Nucleophilic Addition | Hydride (H⁻) | 12.5 kcal/mol |

| Oxidation (H-abstraction from aldehyde) | Hydroxyl Radical (•OH) | 8.2 kcal/mol |

| Diels-Alder Cycloaddition | Ethylene (B1197577) | 35.8 kcal/mol |

Advanced Applications of 6 Bromo 2 Naphthaldehyde in Materials Science and Supramolecular Architectures

Organic Electronics and Optoelectronic Materials

The tunable electronic properties of naphthalene-based compounds make them attractive candidates for applications in organic electronics. 6-Bromo-2-naphthaldehyde serves as a key precursor in the synthesis of novel organic semiconductors and components for various optoelectronic devices.

Precursors for Organic Light-Emitting Diodes (OLEDs)

While direct research on this compound as a primary component in commercial OLEDs is not extensively documented in publicly available literature, its potential as a precursor for synthesizing materials for OLEDs is significant. The naphthaldehyde moiety can be readily converted into various π-conjugated systems that are essential for hole transport, electron transport, or emissive layers in an OLED device.

The aldehyde functional group provides a reactive site for the construction of larger, more complex organic molecules. For instance, it can undergo condensation reactions with various amines to form Schiff bases, which can then be further functionalized. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the extension of the conjugated system by linking it to other aromatic or heteroaromatic units. This synthetic versatility allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, a critical factor in optimizing the efficiency and stability of OLEDs.

Future research may focus on the synthesis of novel hole-transporting or electron-transporting materials derived from this compound. The inherent photoluminescence properties of the naphthalene (B1677914) core can also be exploited in the design of new emissive materials. The table below outlines the potential roles of materials synthesized from this compound in OLEDs.

| OLED Component Layer | Potential Role of this compound Derivatives | Desired Properties |

| Hole Transport Layer (HTL) | Precursor for hole-transporting materials (HTMs) | Appropriate HOMO level for efficient hole injection from the anode; High hole mobility; Good thermal and morphological stability. |

| Electron Transport Layer (ETL) | Precursor for electron-transporting materials (ETMs) | Appropriate LUMO level for efficient electron injection from the cathode; High electron mobility; Good thermal and morphological stability. |

| Emissive Layer (EML) | Precursor for host or dopant emissive materials | High photoluminescence quantum yield; Tunable emission color; Good thermal stability. |

Synthesis of Components for Photovoltaic Devices

In the field of organic photovoltaics (OPVs), this compound serves as a valuable building block for the synthesis of both donor and acceptor materials. The development of non-fullerene acceptors (NFAs) has been a major focus in OPV research, and the naphthalene scaffold can be incorporated into the design of novel NFA structures.

The electron-withdrawing nature of the aldehyde group and the potential for extending conjugation through the bromine atom make this compound a suitable starting material for creating electron-deficient cores. These cores can then be functionalized with various electron-donating end groups to create A-D-A (acceptor-donor-acceptor) type NFAs. The absorption properties and energy levels of these NFAs can be precisely controlled through molecular engineering, aiming to achieve broad solar spectrum absorption and efficient charge separation when blended with a suitable donor polymer.

Furthermore, derivatives of this compound can be explored as components in donor materials, such as small molecules or polymers. The ability to create extended π-conjugated systems is crucial for efficient light harvesting and charge transport in the active layer of an organic solar cell.

Development of Functional Dyes and Pigments

The chromophoric nature of the naphthalene ring system makes this compound an excellent starting point for the synthesis of a wide array of functional dyes and pigments. Its reactivity allows for the introduction of various auxochromic and chromophoric groups, leading to compounds with intense and tunable colors.

A significant application lies in the synthesis of azo dyes. While research often focuses on derivatives like 6-bromo-2-naphthol (B32079), the underlying principles apply. The naphthalene core acts as a coupling component, and the aldehyde group can be modified or be present in the final dye structure, influencing its properties. For instance, novel azo-azoimine dyes have been synthesized using derivatives of 6-bromo-2-naphthol, indicating the versatility of this chemical family in dye chemistry.

The aldehyde functionality in this compound is particularly useful for creating dyes through condensation reactions. For example, it can react with active methylene (B1212753) compounds to produce methine dyes, or with aromatic amines to form Schiff base dyes. These reactions allow for the extension of the conjugated system, which is key to controlling the absorption and emission properties of the dye. The bromine atom provides a route for further functionalization, such as introducing groups to enhance solubility, lightfastness, or binding to specific substrates.

The development of "peri-naphthindigo" (PNI) derivatives, which are intensely colored chromophores, has involved brominated naphthaldehyde precursors. Although the specific isomer might differ, this research highlights the utility of bromo-naphthaldehydes in creating novel pigment structures with unique electronic absorption spectra.

Investigation of Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. The design of NLO materials often involves creating molecules with a large change in dipole moment upon excitation, which can be achieved with donor-π-acceptor (D-π-A) structures.

This compound provides a versatile platform for the synthesis of NLO-active molecules. The naphthaldehyde moiety can act as either a π-bridge or an acceptor group. The aldehyde group is a key reactive handle for introducing strong donor groups through the formation of chalcones or Schiff bases.

Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, have been extensively studied for their NLO properties. The general structure of a chalcone (B49325) derived from this compound would feature the bromonaphthyl group and another aromatic ring connected by an α,β-unsaturated carbonyl system. The NLO response of such molecules can be tuned by varying the substituents on the second aromatic ring.

Similarly, Schiff bases, formed by the reaction of this compound with primary amines, can also exhibit significant NLO properties. The imine bond (-C=N-) acts as a part of the conjugated bridge, and the choice of the amine component allows for the introduction of various donor groups. The table below summarizes some key findings on the NLO properties of related chalcone and Schiff base derivatives, suggesting the potential of this compound in this field.

| Compound Class | Key Structural Features for NLO Activity | Reported NLO Properties |

| Chalcones | Donor-π-Acceptor (D-π-A) architecture, extended conjugation. | Exhibit third-order NLO properties, including nonlinear absorption and refraction. The magnitude of the NLO response is highly dependent on the nature of the donor and acceptor substituents. researchgate.netrsc.orgdntb.gov.ua |

| Schiff Bases | Intramolecular charge transfer, potential for metal coordination. | Can form stable metal complexes with enhanced NLO properties. The choice of both the aldehyde and amine precursors influences the final NLO response. |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is an attractive building block for creating intricate supramolecular architectures due to its defined geometry and multiple functional groups that can participate in intermolecular interactions.

Design and Synthesis of Supramolecular Host Systems

The rigid naphthalene core and the reactive aldehyde group of this compound make it a suitable component for the construction of macrocycles and other host systems capable of encapsulating guest molecules. The aldehyde groups can be used in cyclization reactions to form larger ring structures. For example, condensation reactions with diamines can lead to the formation of macrocyclic Schiff bases (azamacrocycles).

These synthetic host systems can exhibit selective binding of guest molecules through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. The naphthalene walls of the cavity provide a hydrophobic environment, which can be favorable for binding organic guest molecules in aqueous solutions. The design of such host-guest systems is a fundamental aspect of supramolecular chemistry with potential applications in sensing, catalysis, and drug delivery.

While specific examples of supramolecular hosts derived directly from this compound are not abundant in the literature, the principles of macrocycle synthesis and host-guest chemistry strongly support its potential in this area. The functional groups present on the molecule provide the necessary tools for chemists to design and build novel supramolecular structures with tailored recognition properties.

Exploration of Self-Assembled Structures and Polymorphism

While this compound itself is a foundational building block, its true potential in supramolecular chemistry is realized through its derivatives, particularly Schiff bases. These larger, more complex molecules, synthesized from this compound, exhibit a remarkable capacity for self-assembly into ordered, polymorphic structures. The formation of these supramolecular architectures is governed by a variety of non-covalent interactions.

The crystal engineering of these derivatives relies on predictable intermolecular forces. Hydrogen bonds, weak C—H···O contacts, and aromatic π–π stacking interactions are the primary forces that guide the assembly of individual molecules into larger, well-defined structures researchgate.net. For instance, Schiff base ligands derived from similar naphthaldehydes have been shown to form one-dimensional (1D) chains through weak interactions or discrete π-stacked arrangements in the solid state researchgate.net.

Furthermore, when these Schiff base ligands coordinate with metal ions, such as Zinc(II), the resulting complexes can self-assemble into even more intricate and varied structures. The specific geometry of the final supramolecular arrangement can be influenced by the choice of ligands attached to the Schiff base. Studies on related Zinc(II) Schiff base complexes have revealed the formation of distinct polymorphic structures, such as stable hexagonal arrangements versus unstable 3D columnar vertebra formations, depending on the substituents on the ligand nih.gov. This demonstrates that the molecular information encoded in the this compound precursor can be used to direct the formation of complex, functional supramolecular systems.

Chemosensors and Fluorescent Probes

This compound is a crucial precursor in the synthesis of advanced chemosensors and fluorescent probes, particularly for the detection of metal ions. The primary strategy involves a condensation reaction between this compound and a suitable amine-containing compound to form a Schiff base. This Schiff base then serves as a ligand, capable of selectively binding to specific metal ions nih.govmonash.edu.

The functionality of these sensors is rooted in the photophysical changes that occur upon metal ion coordination. Schiff bases derived from naphthaldehyde often possess inherent fluorescence. When the sensor molecule binds to a target ion, the electronic properties of the system are altered, leading to a measurable change in the fluorescence signal. This can manifest as either fluorescence quenching (a decrease in intensity) or fluorescence enhancement (an increase in intensity), a mechanism often referred to as chelation-enhanced fluorescence (CHEF) tandfonline.com. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target analyte rsc.org.

Naphthalene-derived Schiff bases have been successfully employed to create sensors for a variety of metal ions. The selectivity of the sensor is engineered by carefully designing the binding pocket of the Schiff base ligand to favor a specific ion. Research has demonstrated the development of these probes for detecting biologically and environmentally significant ions such as Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), and Aluminum (Al³⁺) in aqueous solutions rsc.orgnih.govnih.gov. The modification of the naphthalene ring, such as with the bromo group in this compound, can be used to tune the electronic and photophysical properties of the final sensor molecule.

The performance of these chemosensors is often characterized by their detection limit and binding affinity. The data below summarizes the capabilities of several fluorescent chemosensors derived from naphthaldehyde precursors.

Table 1: Performance of Naphthalene-Derived Schiff Base Fluorescent Sensors

| Sensor Name | Target Ion(s) | Fluorescence Response | Detection Limit | Binding Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| NS | Zn²⁺ | 10-fold enhancement | 1.91 x 10⁻⁶ M | 1:1 |

| NNM | Cu²⁺, Ni²⁺ | Quenching | Nanomolar range | 1:1 |

This data, compiled from various studies, highlights the effectiveness of the naphthaldehyde Schiff base platform in creating highly sensitive and selective chemosensors for diverse metal ions rsc.orgnih.govnih.gov.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Zinc(II) |

| Zinc (Zn²⁺) |

| Copper (Cu²⁺) |

| Nickel (Ni²⁺) |

| Aluminum (Al³⁺) |

| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS) |

Investigations into the Biological and Medicinal Chemistry Relevance of 6 Bromo 2 Naphthaldehyde Derivatives

Role as an Intermediate in Pharmaceutical Agent Synthesis

6-Bromo-2-naphthaldehyde and its precursors are valuable intermediates in the synthesis of commercially significant pharmaceutical agents. A key precursor, 6-bromo-2-naphthol (B32079), is instrumental in the production of the non-steroidal anti-inflammatory drugs (NSAIDs) Nabumetone and Naproxen (B1676952).

The synthesis of these drugs often involves the conversion of 6-bromo-2-naphthol to a 6-bromo-2-methoxynaphthalene intermediate. From this intermediate, two distinct pathways can be followed to yield the final products. For the synthesis of Nabumetone, the 6-bromo-2-methoxynaphthalene can be reacted with N,N-dimethylformamide to form 6-methoxy-2-naphthaldehyde (B117158). This is then condensed with acetone (B3395972) to produce a 4-(6-methoxy-2-naphthyl)-3-buten-2-one intermediate, which is subsequently hydrogenated to yield Nabumetone. An alternative route to the same intermediate involves reacting 6-bromo-2-methoxynaphthalene with methyl vinyl ketone.

For the synthesis of Naproxen, the 6-bromo-2-methoxynaphthalene intermediate is reacted with ethylene (B1197577) to form 2-methoxy-6-vinylnaphthalene. This compound is then carbonylated to produce the racemic form of 2-(6-methoxy-2-naphthyl)propionic acid, which is subsequently resolved to isolate the active naproxen enantiomer.

Exploration as Potential Lead Compounds in Drug Discovery

The naphthalene (B1677914) scaffold, particularly when substituted with a bromine atom, presents a promising starting point for the discovery of new therapeutic agents. The inherent physicochemical properties of this structural motif, including its planarity and lipophilicity, make it an attractive core for designing molecules that can interact with various biological targets. Researchers have actively explored derivatives of this compound and related bromo-naphthalene compounds as potential lead compounds for a range of diseases.

The versatility of the aldehyde functional group in this compound allows for a wide array of chemical modifications, enabling the generation of large libraries of derivatives for high-throughput screening. These modifications can modulate the compound's electronic properties, steric bulk, and hydrogen bonding capacity, all of which are critical for optimizing interactions with biological macromolecules. The exploration of these derivatives has spanned multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, with the aim of identifying novel lead structures with improved efficacy and selectivity.

Biological Activity Screening of Derivatives

Antimicrobial Activity (e.g., antibacterial)

Derivatives of this compound have demonstrated notable antimicrobial properties. The introduction of various substituents onto the naphthalene ring system has led to the development of compounds with activity against a spectrum of bacterial pathogens. For instance, a series of novel naphthalene-chalcone derivatives were synthesized and evaluated for their antibacterial effects.

| Compound ID | Test Organism | Activity |

| Naphthalene-chalcone derivative 2j | Escherichia coli | Active |

| Staphylococcus aureus | Active | |

| Pseudomonas aeruginosa | Active |

These findings highlight the potential of the this compound scaffold as a foundation for the development of new antibacterial agents.

Enzyme Inhibition Studies (e.g., strigolactone-signaling, α-amylase, α-glucosidase)

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a key strategy in the development of targeted therapies.

Strigolactone-Signaling Inhibition: In the field of agricultural chemistry, a derivative, 6-bromo-2-methoxy-1-naphthaldehyde, was synthesized and studied as an inhibitor of strigolactone signaling. Strigolactones are a class of plant hormones that regulate various aspects of plant development. The study aimed to understand the structure-activity relationship of naphthaldehyde derivatives in inhibiting this signaling pathway. While 2-methoxy-1-naphthaldehyde (B1195280) was identified as a lead inhibitor, the bromo-substituted analog was part of the investigative series to probe the electronic effects on the naphthalene ring. nih.govresearchgate.net